molecular formula C11H22N2O B8347407 (S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE

(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE

Cat. No.: B8347407
M. Wt: 198.31 g/mol
InChI Key: NJYWMOICVCOYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE is a chemical compound with the molecular formula C11H22N2O It is known for its unique structure, which includes a cyclohexane ring substituted with a methoxypyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE typically involves the reaction of cyclohexanone with 3-methoxypyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is often employed to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The methoxypyrrolidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxypyrrolidine group.

Scientific Research Applications

(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxypyrrolidin-1-yl)cyclohexanamine
  • 4-(3-Aminopyrrolidin-1-yl)cyclohexanamine
  • 4-(3-Methylpyrrolidin-1-yl)cyclohexanamine

Uniqueness

(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)cyclohexan-1-amine

InChI

InChI=1S/C11H22N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h9-11H,2-8,12H2,1H3

InChI Key

NJYWMOICVCOYSG-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2CCC(CC2)N

Origin of Product

United States

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